N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a diverse array of functional groups, including furan, oxadiazole, thiophene, sulfonyl, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or halide.
Introduction of the thiophene sulfonyl group: This step often involves sulfonylation of a thiophene derivative, followed by coupling with the oxadiazole intermediate.
Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination or other suitable methods, followed by coupling with the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halides, organometallics, or other nucleophiles/electrophiles can be employed under appropriate conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan epoxide, while reduction of the oxadiazole ring could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its diverse functional groups allow it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of heterocyclic rings and sulfonyl groups.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)piperidine-4-carboxamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide: Contains a phenyl group instead of a thiophene, potentially altering its electronic properties and interactions with biological targets.
Uniqueness
The presence of both furan and thiophene rings, along with the oxadiazole and sulfonyl groups, makes N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide unique. These functional groups confer specific electronic and steric properties, enhancing its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c21-14(17-16-19-18-15(25-16)12-3-1-9-24-12)11-5-7-20(8-6-11)27(22,23)13-4-2-10-26-13/h1-4,9-11H,5-8H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDLIDYHPGWCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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